ChlorproethazineHCl

Description

Historical Perspectives in Chemical Synthesis and Mechanistic Inquiry of Analogous Chemical Scaffolds

The story of Chlorproethazine (B1204886) HCl is intrinsically linked to the development of its core structure, the phenothiazine (B1677639) scaffold. The journey of phenothiazines began not in medicine, but in the dye industry. In 1876, the phenothiazine derivative Methylene Blue was first synthesized. mdpi.com Shortly after, in 1883, Heinrich August Bernthsen accomplished the synthesis of the parent phenothiazine compound itself. mdpi.comwikipedia.org Early syntheses often involved the reaction of diphenylamine (B1679370) with sulfur. wikipedia.org

The pharmacological potential of this chemical class was not realized until the mid-20th century. In the 1950s, modifications to the phenothiazine structure, initially aimed at creating improved antihistamines, led to the synthesis of chlorpromazine (B137089). britannica.com This compound was found to have profound effects on the central nervous system, heralding the age of antipsychotic medications. britannica.comresearchgate.net

The synthesis of pharmacologically active phenothiazines like chlorpromazine, and by extension Chlorproethazine, typically involves two key steps: the formation of the tricyclic phenothiazine core and the addition of an aminoalkyl side chain at the nitrogen atom. A common method for creating the substituted phenothiazine ring is a form of the Ullmann condensation (specifically the Goldberg reaction), which involves the intramolecular cyclization of a 2-substituted diphenyl sulfide, often using a copper catalyst. wikipedia.org The aminoalkyl side chain is then attached to the nitrogen of the phenothiazine ring. For instance, the synthesis of chlorpromazine can be achieved by reacting 2-chlorophenothiazine (B30676) with N,N-dimethyl-3-chloropropylamine in the presence of a condensation agent. google.com The synthesis of Chlorproethazine follows a similar logic, starting from a diphenylsulfide derivative to form the core, followed by alkylation. wikipedia.orgwikidoc.org

Mechanistic inquiry into phenothiazines has largely been driven by the action of chlorpromazine. It was discovered to be an antagonist at several postsynaptic receptors, including dopamine (B1211576) (D1, D2, D3, D4), serotonin (B10506) (5-HT1, 5-HT2), histamine (B1213489) (H1), and adrenergic (α1, α2) receptors. gpatindia.com Its antipsychotic effects are primarily attributed to its blockade of dopamine receptors. gpatindia.com Structure-activity relationship (SAR) studies revealed that the substituent at the 2-position of the phenothiazine ring and the nature of the side chain are critical for neuroleptic activity. gpatindia.com For example, a trifluoromethyl group at the 2-position generally confers greater potency than a chlorine atom. gpatindia.com

Contemporary Significance of Chlorproethazine HCl in Chemical Biology and Medicinal Chemistry Research

The phenothiazine scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. mdpi.com This has spurred research into phenothiazine derivatives for diverse applications beyond their original antipsychotic use, including anticancer, antibacterial, antifungal, and anti-inflammatory roles. mdpi.comresearchgate.net

In this context, Chlorproethazine HCl serves as a valuable research compound. scbt.com Its defined structure allows scientists to probe its specific interactions with biological systems. In medicinal chemistry, it can act as a reference compound or a starting point for the synthesis of new derivatives. Researchers can modify its structure—for example, by altering the side chain or the substituent on the phenothiazine ring—to develop novel compounds with potentially enhanced potency or selectivity for a specific biological target, such as a particular enzyme or receptor. swri.orgwehi.edu.au

In chemical biology, Chlorproethazine HCl and similar small molecules are used as chemical probes to elucidate complex biological processes. mdpi.com By introducing the compound to cells or tissues, researchers can observe the resulting phenotypic changes and work backward to identify the molecular targets and pathways being affected. cbcs.se Techniques like activity-based protein profiling (ABPP) and photo-affinity labeling can be employed to covalently link phenothiazine-based probes to their target proteins, facilitating their identification. mdpi.com Given that Chlorproethazine has been classified as a central muscle relaxant, it holds potential for studies aimed at understanding the molecular mechanisms of muscle spasticity and relaxation. nih.gov

Unmet Research Questions and Fundamental Challenges Pertaining to Chlorproethazine HCl

Despite the long history of phenothiazine research, several fundamental questions and challenges regarding Chlorproethazine HCl remain.

Synthetic Chemistry:

Efficiency and Sustainability: Classical synthetic routes like the Ullmann condensation often require harsh reaction conditions (e.g., high temperatures, copper catalysts) which can be environmentally taxing. wikipedia.org A significant challenge is the development of more efficient, scalable, and greener synthetic methodologies for Chlorproethazine HCl and its derivatives.

Library Generation: The creation of diverse libraries of Chlorproethazine analogs for screening requires robust and high-throughput synthetic methods. Developing modular synthetic strategies that allow for easy modification of all parts of the molecule is an ongoing research goal. hksccb.hk

Mechanism of Action:

Target Specificity: While the polypharmacology of the parent compound, chlorpromazine, is well-documented, the specific binding profile of Chlorproethazine HCl is less characterized. gpatindia.com Key questions include: What are its primary molecular targets? What are its binding affinities and selectivity across the spectrum of dopamine, serotonin, and other receptors?

Polypharmacology: Understanding the full range of its biological targets is crucial. Does Chlorproethazine HCl have novel, off-target effects that could be repurposed for other therapeutic applications? Modern chemoproteomic and phenotypic screening approaches could be instrumental in uncovering new mechanisms of action. mdpi.comcbcs.se

Medicinal Chemistry and Chemical Biology:

Therapeutic Optimization: Can the Chlorproethazine HCl scaffold be optimized to create derivatives with high potency and selectivity for non-traditional phenothiazine targets, such as cancer-related proteins or microbial enzymes? mdpi.comvcu.edu

Probe Development: A significant challenge is the rational design of Chlorproethazine-based chemical probes (e.g., with bio-orthogonal handles or photo-affinity labels) to definitively identify its binding partners in a complex cellular environment without disrupting its intrinsic activity. mdpi.com

Data Tables

Table 1: Physicochemical Properties of Chlorproethazine and Chlorproethazine HCl

| Property | Chlorproethazine | Chlorproethazine HCl |

|---|---|---|

| CAS Number | 84-01-5 drugfuture.com | 4611-02-3 drugfuture.com |

| Molecular Formula | C₁₉H₂₃ClN₂S drugfuture.com | C₁₉H₂₃ClN₂S.HCl drugfuture.com |

| Molecular Weight | 346.92 g/mol drugfuture.com | 383.38 g/mol drugfuture.com |

| Appearance | - | Crystals drugfuture.com |

| Melting Point | - | 178 °C drugfuture.com |

| Solubility (in water) | - | Approx. 1.0 g / 60 ml drugfuture.com |

Table 2: Key Historical Synthetic Reactions for Phenothiazine Scaffolds

| Reaction Name | Description | Historical Significance |

|---|---|---|

| Bernthsen Synthesis (1883) | Reaction of diphenylamine with sulfur at high temperatures to produce the phenothiazine core. mdpi.comwikipedia.org | One of the earliest methods for synthesizing the parent phenothiazine heterocycle. |

| Ullmann Condensation / Goldberg Reaction | Intramolecular cyclization of a 2-substituted diphenyl sulfide, typically catalyzed by copper powder, to form the phenothiazine ring system. wikipedia.org | A key method for synthesizing the substituted phenothiazine cores required for many pharmacologically active derivatives. |

| Side-Chain Alkylation | Attachment of an aminoalkyl side chain to the nitrogen atom of the pre-formed phenothiazine ring. google.comwikidoc.org | Crucial step for introducing the side chain responsible for modulating the biological activity and pharmacological properties of the final compound. |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C17H20Cl2N2S |

|---|---|

Molecular Weight |

355.3 g/mol |

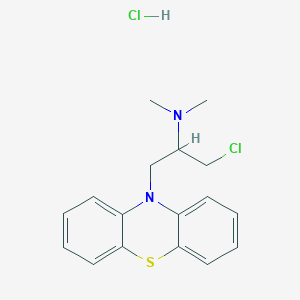

IUPAC Name |

1-chloro-N,N-dimethyl-3-phenothiazin-10-ylpropan-2-amine;hydrochloride |

InChI |

InChI=1S/C17H19ClN2S.ClH/c1-19(2)13(11-18)12-20-14-7-3-5-9-16(14)21-17-10-6-4-8-15(17)20;/h3-10,13H,11-12H2,1-2H3;1H |

InChI Key |

RUDUUPQAGUFKSH-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C(CN1C2=CC=CC=C2SC3=CC=CC=C31)CCl.Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Derivatization of Chlorproethazinehcl

Chemo- and Regioselective Synthetic Pathways for Chlorproethazine (B1204886) HCl Core Structure Elaboration

The traditional synthesis of the phenothiazine (B1677639) core involves heating diphenylamines with sulfur, a method that often lacks regiochemical control, especially with substituted precursors. rsc.org A classical synthesis of Chlorproethazine itself involves the alkylation of 2-chlorophenothiazine (B30676) with N,N-diethyl-3-chloropropylamine or a related pathway involving the cyclization of a substituted diphenylsulfide derivative via an Ullmann condensation. wikidoc.orgwikipedia.org However, achieving specific substitution patterns on the phenothiazine rings (elaboration) requires more sophisticated, regioselective methods.

Recent advancements have focused on transition-metal-catalyzed cross-coupling reactions to construct the phenothiazine tricycle with high precision. rsc.org One notable strategy is a two-step synthesis that begins with a dual-catalytic ortho-thioarylation of anilines. rsc.org This method uses a super Lewis acid, such as iron(III) triflimide, to activate an N-thiosuccinimide reagent, enabling the chemoselective C-S bond formation on various aniline (B41778) derivatives. rsc.org The resulting thioarylated adduct can then be cyclized to the desired phenothiazine using either an Ullmann–Goldberg or a Buchwald–Hartwig coupling reaction. rsc.org

Another efficient and environmentally benign approach utilizes ferric citrate (B86180) as a catalyst for a tandem C-S/C-N cross-coupling reaction. researchgate.net This method effectively addresses common issues like poor substrate scope and lack of regioselectivity seen with some palladium and copper catalysts. researchgate.net The use of an inexpensive and non-toxic iron catalyst makes this protocol scalable and atom-economical, as it often avoids the need for protecting groups on the aniline nitrogen. researchgate.net

These modern catalytic systems provide powerful tools for creating specific isomers of phenothiazine derivatives, which is essential for building analogs of Chlorproethazine with defined substitution patterns for structure-activity relationship studies.

| Method | Catalyst/Reagents | Key Transformation | Advantages |

| Dual-Catalytic Thioarylation | Iron(III) triflimide, Diphenyl selenide | Ortho-thioarylation of anilines followed by Ullmann or Buchwald-Hartwig cyclization. rsc.org | High regioselectivity for C-S bond formation on the aniline ring. rsc.org |

| Tandem Cross-Coupling | Ferric Citrate | Tandem iron-catalyzed C-S/C-N cross-coupling. researchgate.net | Environmentally benign, high regioselectivity, good tolerance of functional groups, cost-effective. researchgate.net |

| Classical Synthesis | Copper powder (for cyclization) | Alkylation of a diphenylsulfide followed by Ullmann condensation (Goldberg reaction). wikipedia.org | Well-established route for the basic phenothiazine scaffold. wikidoc.orgwikipedia.org |

Development of Novel Synthetic Routes for Stereoselective Access to Chlorproethazine HCl Derivatives

While Chlorproethazine HCl itself is achiral, the development of its derivatives often involves the introduction of stereocenters, for instance, on the N-10 side chain. The biological activity of such chiral molecules can be highly dependent on their stereochemistry. Therefore, stereoselective synthesis is a critical area of research. mdpi.com

The development of asymmetric catalytic strategies is a highly desirable goal for producing single-enantiomer drugs. domainex.co.uk For derivatives of Chlorproethazine, stereoselectivity can be introduced by modifying the N-alkenyl side chains. uochb.cz Research into the stereoselective synthesis of N-alkenyl compounds using precursors like N-fluoroalkyl-1,2,3-triazoles, which can be transformed into stereo-defined N-alkenyl products, provides a potential pathway for creating chiral side chains before their attachment to the phenothiazine nitrogen. uochb.cz

Another approach involves the use of chiral auxiliaries or catalysts during the key bond-forming steps. Although developed for other heterocyclic systems, biocatalytic methods employing enzymes like ketoreductases and ene-reductases offer a powerful platform for the stereoselective synthesis of chiral intermediates that could be incorporated into Chlorproethazine analogs. google.com Asymmetric synthesis strategies, such as those featuring a selective enol etherification and an aza-Claisen rearrangement, have been successfully used to prepare chiral building blocks for complex molecules and could be adapted for phenothiazine derivatives. mdpi.com These methods provide enantiomerically enriched products, which is crucial for developing derivatives with improved pharmacological profiles. mdpi.com

Solid-Phase and Combinatorial Synthesis Approaches for Chlorproethazine HCl Analog Libraries

To efficiently explore structure-activity relationships, medicinal chemists rely on the generation of compound libraries. Combinatorial chemistry, often paired with solid-phase synthesis, provides a powerful platform for rapidly producing a large number of analogs from a common scaffold. nih.gov The phenothiazine core is well-suited for such approaches.

In a typical solid-phase strategy, the phenothiazine scaffold or a precursor is anchored to a polymer support. This can be followed by a series of reactions to build and diversify the molecule. For example, a library of Chlorproethazine analogs can be generated by attaching a 2-chlorophenothiazine core to a resin and then reacting it with a diverse collection of aminoalkyl halides in a "split-and-mix" synthesis. researchgate.net This method allows for the exponential generation of unique compounds, where each bead of the solid support carries a single, distinct molecular entity. researchgate.net

Recent research has demonstrated the feasibility of these techniques. For instance, a phenothiazine core has been successfully linked to glutamic acid-based dendrons using a solid-phase peptide synthesis approach, showcasing the compatibility of the phenothiazine scaffold with these methods. royalsocietypublishing.org Similarly, phenothiazine has been incorporated into oligodeoxynucleotides using automated solid-phase synthesizers, further confirming its chemical robustness in combinatorial workflows. acs.orgnih.gov These approaches enable the creation of large and diverse libraries of Chlorproethazine analogs for high-throughput screening. routledge.comrsc.org

| Library Position | Scaffold | Building Blocks (Examples) | Resulting Diversity |

| N-10 Side Chain | 2-Chlorophenothiazine | - Diverse diamines- Chiral amino alcohols- Substituted propyl halides | Analogs with varied side chain length, polarity, and stereochemistry. |

| Ring Position | Substituted Diphenylamine (B1679370) Precursor | - Varied anilines- Varied thiophenols | Analogs with different substitution patterns (e.g., -CF₃, -OCH₃) on the aromatic rings. |

Isotopic Labeling Strategies for Mechanistic and Preclinical Research Applications

Isotopic labeling is an indispensable tool in pharmaceutical research, used to trace the metabolic fate of a drug, elucidate reaction mechanisms, and serve as internal standards for quantitative analysis. clearsynth.comnih.gov By replacing an atom in a molecule with one of its stable or radioactive isotopes (e.g., replacing ¹²C with ¹³C or ¹⁴C, or ¹H with ²H/Deuterium), scientists can track the molecule with high precision. clearsynth.comkit.edu

For Chlorproethazine HCl, isotopic labels can be incorporated at various positions to facilitate different types of studies.

Carbon-13 (¹³C) or Carbon-14 (¹⁴C): Labeling the propyl side chain or the phenothiazine backbone with ¹³C or ¹⁴C is common for metabolic studies. This can be achieved by using a labeled version of the N,N-diethyl-3-chloropropylamine precursor during synthesis.

Deuterium (B1214612) (²H): Replacing hydrogen atoms with deuterium at specific sites can be used to study metabolic pathways and the kinetic isotope effect, which can sometimes be leveraged to create drugs with altered metabolic profiles, as famously demonstrated with deutetrabenazine. mdpi.com For Chlorproethazine, deuteration of the N-diethyl groups could slow down N-dealkylation, a common metabolic pathway for tertiary amines.

Nitrogen-15 (¹⁵N): Labeling the phenothiazine nitrogen with ¹⁵N can be useful for NMR-based studies of drug-receptor interactions or for mechanistic studies of the synthesis itself. utoronto.ca This would typically require the synthesis of 2-chlorophenothiazine from a ¹⁵N-labeled aniline precursor.

The selection of the isotope and its position is dictated by the specific research question, whether it is for studying metabolic stability, receptor binding, or environmental fate. clearsynth.com

| Isotope | Potential Labeling Position | Labeled Precursor Required | Primary Application |

| ¹⁴C / ¹³C | Propyl chain (C1', C2', C3') | ¹⁴C- or ¹³C-labeled N,N-diethyl-3-chloropropylamine | ADME (Absorption, Distribution, Metabolism, Excretion) studies. clearsynth.com |

| ²H (Deuterium) | N-Ethyl groups | Deuterated diethylamine | Studying and potentially slowing metabolic N-dealkylation. mdpi.com |

| ¹⁵N | Phenothiazine Nitrogen (N-10) | ¹⁵N-labeled 2-chloroaniline (B154045) (for building the phenothiazine core) | Mechanistic studies, NMR-based interaction studies. utoronto.ca |

| ³⁵S | Phenothiazine Sulfur (S-5) | Elemental ³⁵S | Specialized metabolic or environmental fate studies. |

Molecular Mechanism of Action Elucidation for Chlorproethazinehcl

Target Identification and Validation Strategies for Chlorproethazine (B1204886) HCl Interactions

The initial and most crucial step in elucidating the mechanism of action for any therapeutic agent is the identification and validation of its molecular targets. bio-rad.com This process involves a combination of approaches to pinpoint the specific biomolecules with which the compound interacts to elicit a biological response. For Chlorproethazine HCl, this involves both direct and indirect methods to identify its binding partners and subsequent cellular consequences.

Biochemical and Biophysical Approaches for Direct Target Binding Assessment

Directly assessing the binding of Chlorproethazine HCl to its putative targets is fundamental for confirming a physical interaction. A variety of biochemical and biophysical techniques are employed for this purpose.

Biochemical Assays: These methods often involve the use of purified proteins and the measurement of a functional output upon compound binding. For instance, enzyme activity assays can determine if Chlorproethazine HCl inhibits or activates a specific enzyme. Affinity chromatography, a technique where a derivative of the small molecule is immobilized on a solid support, can be used to capture and identify binding proteins from cell lysates. mdpi.com

Biophysical Techniques: These methods provide quantitative data on the binding affinity and kinetics of the interaction. Key techniques include:

Cellular Thermal Shift Assay (CETSA®): This method is based on the principle that a ligand binding to a protein can alter its thermal stability. nih.govpelagobio.com By heating cells treated with Chlorproethazine HCl and analyzing the soluble protein fraction, it is possible to identify proteins that have been stabilized by the compound, indicating a direct interaction. nih.govpelagobio.com

Surface Plasmon Resonance (SPR): SPR measures the change in the refractive index at the surface of a sensor chip when a ligand (Chlorproethazine HCl) in solution binds to a target molecule immobilized on the chip. This allows for real-time monitoring of the association and dissociation of the complex, providing kinetic parameters such as the on-rate (k_on) and off-rate (k_off).

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes that occur upon the binding of a ligand to its target. This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (K_d), enthalpy (ΔH), and entropy (ΔS).

A hypothetical example of data that could be generated from such biophysical assays is presented in the table below.

| Target Protein | Binding Affinity (K_d) | On-Rate (k_on) | Off-Rate (k_off) |

| Dopamine (B1211576) D2 Receptor | 50 nM | 1.5 x 10^5 M⁻¹s⁻¹ | 7.5 x 10⁻³ s⁻¹ |

| Serotonin (B10506) 5-HT2A Receptor | 120 nM | 8.0 x 10^4 M⁻¹s⁻¹ | 9.6 x 10⁻³ s⁻¹ |

| Histamine (B1213489) H1 Receptor | 250 nM | 4.5 x 10^4 M⁻¹s⁻¹ | 1.1 x 10⁻² s⁻¹ |

Proteomic and Metabolomic Profiling for Downstream Pathway Perturbations

While direct binding assays are crucial, understanding the broader cellular consequences of Chlorproethazine HCl interaction is equally important. Proteomic and metabolomic profiling offer a systems-level view of the downstream effects of the compound. creative-proteomics.com

Proteomics: This involves the large-scale study of proteins. Techniques like mass spectrometry-based quantitative proteomics can be used to compare the proteomes of cells treated with Chlorproethazine HCl versus untreated cells. frontiersin.orgnih.gov This can reveal changes in protein expression levels or post-translational modifications that are indicative of pathway activation or inhibition. For example, an increase in the phosphorylation of a specific kinase would suggest that Chlorproethazine HCl modulates its activity. mdpi.com

Metabolomics: This is the systematic study of the unique chemical fingerprints that specific cellular processes leave behind. By analyzing the global metabolic profile of cells or tissues after treatment with Chlorproethazine HCl, researchers can identify alterations in metabolic pathways. nih.govfrontiersin.org For instance, changes in the levels of neurotransmitter metabolites could point towards the modulation of specific receptor systems. frontiersin.org

The integration of proteomic and metabolomic data can provide a comprehensive map of the molecular networks perturbed by Chlorproethazine HCl, offering insights into its mechanism of action. creative-proteomics.com

Quantitative Characterization of Molecular Binding Events and Affinities

Once a direct interaction between Chlorproethazine HCl and a target has been established, it is essential to quantitatively characterize this binding. This involves determining the affinity, kinetics, and thermodynamics of the interaction, which are critical parameters for understanding the drug's potency and selectivity.

The dissociation constant (K_d) is a key measure of binding affinity, representing the concentration of the ligand at which half of the target molecules are occupied. A lower K_d value indicates a higher binding affinity. As mentioned previously, techniques like SPR and ITC are instrumental in determining these values.

The kinetic parameters, k_on (the rate of association) and k_off (the rate of dissociation), describe the speed at which the ligand binds to and dissociates from its target. These parameters are important for understanding the duration of the drug's effect.

The thermodynamic parameters, such as enthalpy (ΔH) and entropy (ΔS) , provide insight into the forces driving the binding event. For example, a negative enthalpy change suggests that the binding is driven by favorable enthalpic interactions like hydrogen bonds and van der Waals forces.

Enzymatic Modulation by Chlorproethazine HCl: Inhibition, Activation, and Allosteric Effects

Many drugs exert their effects by modulating the activity of enzymes. Chlorproethazine HCl may act as an inhibitor, an activator, or an allosteric modulator of specific enzymes.

Inhibition: Chlorproethazine HCl could inhibit an enzyme by binding to its active site (orthosteric inhibition), preventing the natural substrate from binding. nih.gov Alternatively, it could bind to a different site on the enzyme (allosteric site) and induce a conformational change that reduces the enzyme's activity (allosteric inhibition). nih.gov

Activation: Conversely, the binding of Chlorproethazine HCl to an allosteric site could enhance the enzyme's activity, a phenomenon known as allosteric activation. drugdiscoverytrends.com

Allosteric Modulation: Allosteric modulators bind to a site distinct from the primary active site, causing a conformational change that alters the protein's function. nih.gov This can result in either positive allosteric modulation (PAM), which enhances the effect of the natural ligand, or negative allosteric modulation (NAM), which diminishes it. nih.govdrugdiscoverytrends.com Allosteric modulators can offer greater selectivity than orthosteric ligands because allosteric sites are often less conserved across related proteins. imrpress.com

The table below illustrates hypothetical enzymatic modulation data for Chlorproethazine HCl.

| Enzyme | Type of Modulation | IC50/EC50 | Mechanism |

| Catechol-O-methyltransferase (COMT) | Inhibition | 75 nM | Competitive |

| Protein Kinase C (PKC) | Activation | 150 nM | Non-essential |

| Phosphodiesterase 4 (PDE4) | Allosteric Inhibition | 200 nM | Non-competitive |

Investigating Receptor-Ligand Interactions and Signaling Cascade Modulation by Chlorproethazine HCl

A significant number of drugs target cellular receptors to modulate signaling pathways. Investigating the interaction of Chlorproethazine HCl with various receptors is crucial to understanding its pharmacological profile.

Receptor Binding Assays: Radioligand binding assays are a classic method to determine the affinity of a compound for a specific receptor. These assays use a radiolabeled ligand that is known to bind to the receptor of interest and measure the ability of Chlorproethazine HCl to displace it.

Functional Assays: Beyond simple binding, it is important to determine the functional consequence of the interaction. For G-protein coupled receptors (GPCRs), for example, functional assays can measure downstream signaling events such as changes in intracellular second messenger levels (e.g., cAMP, inositol (B14025) phosphates) or receptor internalization. frontiersin.org These assays can classify Chlorproethazine HCl as an agonist, antagonist, or inverse agonist at a particular receptor.

Signaling Cascade Analysis: The binding of Chlorproethazine HCl to a receptor initiates a cascade of intracellular signaling events. nih.gov Techniques such as Western blotting can be used to measure the phosphorylation status of key signaling proteins downstream of the receptor, providing a detailed picture of the modulated pathway.

Computational Approaches to Mechanistic Hypothesis Generation

Computational methods play an increasingly important role in modern drug discovery and mechanistic studies. mdpi.com These in silico approaches can generate hypotheses about the potential targets and binding modes of Chlorproethazine HCl, which can then be validated experimentally.

Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a target protein. By docking Chlorproethazine HCl into the binding sites of various known drug targets, researchers can prioritize potential interacting partners based on the predicted binding energy and intermolecular interactions, such as hydrogen bonds and hydrophobic contacts. mdpi.commdpi.com

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic view of the receptor-ligand complex over time. These simulations can reveal how the binding of Chlorproethazine HCl affects the conformational flexibility of the target protein and can help to elucidate the mechanism of allosteric modulation.

Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of functional groups required for a molecule to bind to a specific target. By comparing the structure of Chlorproethazine HCl to known pharmacophore models, it is possible to predict its potential biological targets.

These computational tools, when used in conjunction with experimental data, can significantly accelerate the process of elucidating the molecular mechanism of action of Chlorproethazine HCl.

Preclinical in Vitro Biological Investigations of Chlorproethazinehcl

Development and Application of Advanced Cell-Based Assay Systems

Modern drug discovery leverages sophisticated cell-based assays to understand how a compound affects cellular functions. These systems provide a more biologically relevant context than simple biochemical assays and can offer insights into a compound's mechanism of action.

High-Throughput Screening (HTS) Methodologies for Biological Activity Profiling

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large numbers of compounds for their biological activity. bmglabtech.com This automated process utilizes robotics, advanced liquid handling devices, and sensitive detectors to test compound libraries against specific biological targets or cellular pathways. bmglabtech.commdpi.com HTS assays are designed for speed and efficiency, allowing for the screening of thousands of compounds per day to identify "hits" that modulate a target in a desired manner. mdpi.comcriver.com

The process typically involves several key steps:

Assay Development and Validation: Creating and optimizing a robust and reproducible assay, whether it's a biochemical or cell-based one. criver.comccamp.res.in

Compound Library Screening: Testing a large and diverse collection of chemical compounds. criver.com

Hit Identification and Confirmation: Identifying active compounds and verifying their activity in secondary, more detailed assays. criver.com

For a compound like Chlorproethazine (B1204886) HCl, HTS could be employed to screen it against a panel of receptors, enzymes, or cell lines to build a comprehensive profile of its biological activities. This approach helps to identify its primary targets and any potential off-target effects early in the development process.

Phenotypic Screening Approaches for Complex Biological Responses

Phenotypic screening takes a target-agnostic approach, focusing on identifying compounds that produce a desired change in a cell's or organism's phenotype, without a preconceived notion of the molecular target. nih.gov This method is particularly valuable for complex diseases where the underlying biological mechanisms are not fully understood. nih.gov High-content imaging (HCI) and analysis are often employed in phenotypic screening to quantify changes in cellular morphology, protein localization, or other visual characteristics. o2hdiscovery.cocurehht.org

A typical phenotypic screening workflow might involve:

Developing a cellular model that recapitulates some aspect of a disease. curehht.org

Treating the cells with a library of compounds.

Using automated microscopy and image analysis to identify compounds that revert the disease phenotype to a more normal state. curehht.org

In the context of Chlorproethazine HCl, phenotypic screening could reveal unexpected therapeutic potential by identifying beneficial changes in complex cellular models of disease.

In Vitro Genetic Toxicology Screening Paradigms for Chemical Compounds

Genetic toxicology studies are essential to assess the potential of a chemical compound to cause damage to DNA, which can lead to mutations and potentially cancer. researchgate.net These tests are a standard part of the safety evaluation of new drugs.

Bacterial Reverse Mutation Assays (Ames Test) for Mutagenicity Assessment

The Ames test is a widely used and well-established bacterial assay for identifying substances that can produce genetic damage and gene mutations. nih.gov The test utilizes specific strains of Salmonella typhimurium that have a pre-existing mutation rendering them unable to synthesize the essential amino acid histidine. nih.gov The assay determines if a test compound can cause a reverse mutation, allowing the bacteria to regain the ability to produce histidine and grow on a histidine-free medium. nih.gov

The assay can be performed with and without the addition of a mammalian liver extract (S9 fraction), which provides metabolic enzymes that can convert a non-mutagenic compound into a mutagenic one. nih.gov A significant increase in the number of revertant colonies compared to the control indicates that the compound is mutagenic. nih.gov While a study reported that chlorpromazine (B137089), a related compound, was negative in the Ames test, it was found that nitrite-treated chlorpromazine produced an indirect mutagen. chula.ac.th A survey of marketed pharmaceuticals indicated that Chlorproethazine was included in a group of drugs for which genotoxicity data was being reviewed. researchgate.net

Table 1: Principles of the Ames Test

| Component | Description |

| Test Organism | Salmonella typhimurium strains with pre-existing mutations in the histidine synthesis operon. nih.gov |

| Principle | Detects reverse mutations (reversions) that restore the ability to synthesize histidine. nih.gov |

| Metabolic Activation | Can be performed with or without S9 fraction to mimic mammalian metabolism. nih.gov |

| Endpoint | Increased number of bacterial colonies on a histidine-deficient medium compared to a control. nih.gov |

Mammalian Cell Micronucleus and Chromosomal Aberration Assays

To complement bacterial assays, in vitro genotoxicity testing in mammalian cells is crucial. The micronucleus test and the chromosomal aberration assay are two key methods used for this purpose.

The in vitro micronucleus test is a reliable method for detecting both chromosome breakage (clastogenicity) and chromosome loss (aneugenicity). evotec.comwikipedia.org Micronuclei are small, extra-nuclear bodies that are formed during cell division when chromosome fragments or whole chromosomes are not incorporated into the daughter nuclei. wikipedia.org An increase in the frequency of micronucleated cells after exposure to a test compound indicates genotoxic potential. wikipedia.org This assay can be performed in various cell lines, such as Chinese hamster ovary (CHO) cells or human lymphocytes. nih.govcrpr-su.se

The in vitro chromosomal aberration assay directly visualizes changes in chromosome structure in cultured mammalian cells. oecd.org Cells are treated with the test compound, and then metaphase chromosomes are examined microscopically for structural abnormalities such as breaks, gaps, and rearrangements. oecd.org Data from a study on chlorpromazine hydrochloride showed its evaluation in a cytogenetic study using Chinese hamster ovary cells for both chromosome aberrations and sister chromatid exchanges. nih.gov

Table 2: Comparison of Mammalian Genotoxicity Assays

| Assay | Principle | Endpoints Measured |

| Micronucleus Test | Detects chromosome fragments or whole chromosomes left behind during cell division. wikipedia.org | Frequency of micronucleated cells. wikipedia.org |

| Chromosomal Aberration Assay | Microscopic examination of metaphase chromosomes for structural damage. oecd.org | Number and type of chromosomal aberrations (e.g., breaks, deletions, translocations). oecd.org |

In Vitro Drug-Drug Interaction (DDI) Potential Assessment of Chlorproethazine HCl

Drug-drug interactions (DDIs) are a significant concern in clinical practice, as the co-administration of multiple drugs can alter their efficacy and safety profiles. evotec.com In vitro assays are essential for predicting the potential for DDIs early in drug development. nih.gov

The most common mechanisms for DDIs involve the inhibition or induction of drug-metabolizing enzymes, primarily the cytochrome P450 (CYP) family, and interactions with drug transporters. evotec.com

CYP Inhibition/Induction: In vitro assays using human liver microsomes or recombinant CYP enzymes can determine if a compound like Chlorproethazine HCl inhibits or induces specific CYP isoforms. Inhibition can lead to increased plasma levels of a co-administered drug, while induction can decrease its exposure. evotec.com

Transporter Interactions: Cell-based assays using cell lines that overexpress specific drug transporters (e.g., P-glycoprotein, BCRP, OATPs) can assess whether a compound is a substrate or inhibitor of these transporters. medtechbcn.com Such interactions can affect a drug's absorption, distribution, and elimination. medtechbcn.com

Table 3: Common In Vitro DDI Assays

| Assay Type | Purpose | Key Components |

| CYP Inhibition Assay | To determine if a compound inhibits the activity of specific CYP enzymes. | Human liver microsomes, recombinant CYP enzymes, probe substrates. evotec.com |

| CYP Induction Assay | To determine if a compound increases the expression of CYP enzymes. | Cultured human hepatocytes. evotec.com |

| Transporter Assay | To assess interactions with drug uptake and efflux transporters. | Cell lines overexpressing specific transporters (e.g., Caco-2 cells). medtechbcn.com |

Reaction Phenotyping for Drug-Metabolizing Enzyme Characterization

Reaction phenotyping studies are crucial for identifying the specific enzymes responsible for a drug's metabolism, which helps in predicting potential drug-drug interactions and inter-individual variability in patients. solvobiotech.comnih.govevotec.com These investigations typically involve in vitro assays using human liver microsomes or recombinant human cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes. evotec.comnih.govbienta.netcriver.comnih.gov

For Chlorproethazine HCl, there is a lack of published studies that have performed reaction phenotyping to elucidate which specific CYP or UGT isoforms are involved in its metabolism. While research on the structurally related compound, chlorpromazine, has identified CYP1A2 as the primary enzyme for its N-demethylation and 5-sulfoxidation, with some contribution from CYP3A4, similar detailed analyses for chlorproethazine are not available. nih.govnih.gov Without such studies, the metabolic clearance pathways of Chlorproethazine HCl remain uncharacterized.

Enzyme Inhibition and Induction Studies (e.g., Cytochrome P450, UDP-Glucuronosyltransferase)

In vitro studies to assess the potential of a compound to inhibit or induce drug-metabolizing enzymes are a standard component of preclinical drug development. d-nb.infoevotec.comeurofinsdiscovery.com Such studies are vital for predicting the risk of a compound altering the metabolism of co-administered drugs. evotec.com

Enzyme Inhibition:

There is no specific data available from in vitro studies on the inhibitory effects of Chlorproethazine HCl on any Cytochrome P450 or UDP-glucuronosyltransferase (UGT) isoforms.

For comparison, studies on the related phenothiazine (B1677639), chlorpromazine, have demonstrated inhibitory activity against certain CYP enzymes. For instance, chlorpromazine has been shown to inhibit CYP1A2 with a reported IC50 value of 9.5 µM and CYP2D6 with an IC50 value of 20 µM in human liver microsomes. nih.gov However, in the absence of direct testing, it cannot be assumed that Chlorproethazine HCl exhibits a similar inhibition profile.

No data is available to generate a data table for Chlorproethazine HCl's inhibitory effects.

Enzyme Induction:

Similarly, there is a complete absence of published in vitro data regarding the potential of Chlorproethazine HCl to induce the expression of CYP or UGT enzymes. Enzyme induction studies, typically conducted using cultured human hepatocytes, are necessary to determine if a compound can increase the metabolic rate of itself or other drugs, potentially leading to therapeutic failure. nih.govfrontiersin.org The induction potential of Chlorproethazine HCl remains an uninvestigated area.

Advanced Cell Culture Models for Biological Investigation (e.g., 3D Spheroids, Organoids)

In recent years, three-dimensional (3D) cell culture models, such as spheroids and organoids, have emerged as powerful tools in preclinical research. nih.govcrownbio.commdpi.comoxfordglobal.com These models more closely mimic the in vivo environment compared to traditional 2D cell cultures, offering the potential for more predictive data on drug efficacy and toxicity. nih.govfacellitate.comhuborganoids.nlvhio.net

A thorough review of the scientific literature reveals no studies that have utilized 3D spheroid or organoid models for the biological investigation of Chlorproethazine HCl. The application of these advanced in vitro systems to study the pharmacology or toxicology of this compound has not yet been reported. Consequently, there are no research findings or data tables to present for this section.

Advanced Analytical Characterization and Quantification of Chlorproethazinehcl in Research Matrices

Chromatographic Methodologies for Isolation, Purification, and Purity Assessment

Chromatographic techniques are fundamental in separating Chlorpromazine (B137089) HCl from complex mixtures, such as biological fluids or pharmaceutical formulations, and for assessing its purity. High-Performance Liquid Chromatography, Gas Chromatography, and Capillary Electrophoresis are the principal methods utilized.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC)

HPLC and its advanced counterpart, UHPLC, are the most prevalent methods for the analysis of Chlorpromazine HCl due to their versatility and efficiency. jmchemsci.com These techniques are widely applied for determining the compound in bulk drugs, pharmaceutical dosage forms, and biological samples like plasma and urine. jmchemsci.comnih.gov

Reverse-phase HPLC (RP-HPLC) is the standard approach, typically employing a C18 column. iosrphr.org The separation is achieved by optimizing the mobile phase composition, which often consists of a mixture of an aqueous buffer (like ammonium (B1175870) acetate) and an organic solvent (such as methanol (B129727) or acetonitrile). iosrphr.org Detection is commonly performed using a UV detector at a specific wavelength, for instance, 211 nm. iosrphr.org The retention time for Chlorpromazine HCl under specific conditions, such as using a C18 column with a mobile phase of ammonium acetate (B1210297) buffer and methanol (15:85 ratio) at a 1 ml/min flow rate, is approximately 2.5 minutes. iosrphr.org

UHPLC, coupled with tandem mass spectrometry (UPLC-MS/MS), offers even greater sensitivity and speed. One such method uses an Aquity UPLC BEH C18 column with an isocratic mobile phase of water (with 1% formic acid) and acetonitrile (B52724) (65:35 ratio). This allows for the quantification of Chlorpromazine HCl in human plasma with a lower limit of quantification of 0.5 ng/mL. researchgate.net

Table 1: HPLC and UHPLC Parameters for Chlorpromazine HCl Analysis

| Parameter | HPLC Method | UHPLC-MS/MS Method |

|---|---|---|

| Column | ODS C18 (250×4.6mm, 5µ) iosrphr.org | Aquity UPLC BEH C18 1.7 µm (50 mm × 2.1 mm) researchgate.net |

| Mobile Phase | Ammonium acetate Buffer:Methanol (15:85) iosrphr.org | 65% Water + 1% Formic Acid : 35% Acetonitrile researchgate.net |

| Flow Rate | 1 ml/min iosrphr.org | 0.5 mL/min researchgate.net |

| Detection | UV at 211 nm iosrphr.org | Electrospray Tandem Mass Spectrometry (Positive Mode) researchgate.net |

| Retention Time | 2.5 min iosrphr.org | Not specified |

| Linear Range | 60-140 µg/ml iosrphr.org | 0.5-200 ng/mL researchgate.net |

Gas Chromatography (GC) and Capillary Electrophoresis (CE)

Gas Chromatography, particularly when coupled with a nitrogen detector or a mass spectrometer (GC-MS), is a powerful tool for measuring Chlorpromazine HCl and its metabolites in biological samples like serum. nih.gov For analysis, the N-desmethylated metabolites are often derivatized to their N-trifluoroacetyl forms, while the parent drug can be measured directly. nih.gov This method allows for the detection of concentrations as low as 5 µg/L in 2-mL serum samples. nih.gov

Capillary Electrophoresis (CE) provides an alternative with advantages like high resolution, short analysis times, and low sample consumption. mdpi.com Capillary Zone Electrophoresis (CZE), a mode of CE, has been successfully developed for impurity profiling of various drugs. nih.gov The technique separates analytes in a narrow bore silica (B1680970) capillary based on their electrophoretic mobility in response to an applied electric field. nih.gov While specific validated methods for Chlorpromazine HCl were not detailed in the provided results, the principles of CE are well-suited for its analysis, particularly for separating it from structurally similar impurities. nih.govresearchgate.net

Spectroscopic Techniques for Structural Confirmation and Quantitative Analysis

Spectroscopic methods are indispensable for confirming the chemical structure of Chlorpromazine HCl and for its quantitative analysis. Techniques like NMR, MS, UV-Vis, and IR spectroscopy each provide unique information about the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive method for the structural elucidation and quantitative analysis of Chlorpromazine HCl in bulk form and final dosage forms like tablets and injectables. nih.gov The method is based on measuring a characteristic signal of Chlorpromazine relative to an internal standard. nih.gov Various internal standards, such as cyclohexane (B81311) or piperonal, can be used. nih.gov The ¹H NMR spectrum of Chlorpromazine HCl shows distinct signals corresponding to the protons in its unique chemical environment, allowing for unambiguous identification and quantification with a precision of +/- 1-2%. nih.govchemicalbook.com

Table 2: ¹H NMR Spectroscopy Parameters for Chlorpromazine HCl

| Parameter | Details |

|---|---|

| Application | Quantitative analysis in bulk chemical, tablets, spansules, injectables nih.gov |

| Basis of Method | Measurement of a characteristic Chlorpromazine signal relative to an internal standard nih.gov |

| Internal Standards | Cyclohexane, Piperonal, Tetramethylammonium bromide nih.gov |

| Solvent (Example) | DMSO-d6 spectrabase.com |

| Precision | +/- 1-2% nih.gov |

Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis

Mass Spectrometry is crucial for determining the molecular weight and for structural analysis through fragmentation patterns. When coupled with a chromatographic separation technique like LC or GC, it provides a highly sensitive and selective method for quantification (LC-MS or GC-MS). researchgate.netnuph.edu.ua

In liquid chromatography-mass spectrometry (LC-MS) analysis, electrospray ionization (ESI) is a common technique used to generate ions of the Chlorpromazine molecule. researchgate.net The mass spectrum will show a peak for the molecular ion, confirming the molecular weight. nih.gov Further fragmentation in tandem MS (MS/MS) experiments produces a characteristic pattern of daughter ions. For instance, fragments with m/z values of 86.1 and 58.07 are characteristic of the N,N-dimethylpropanamine side chain, which helps in identifying the molecule and its metabolites. mdpi.com This technique is instrumental in studying degradation products like chlorpromazine sulfoxide (B87167) and chlorpromazine N-oxide. nuph.edu.ua

UV-Vis and Infrared (IR) Spectroscopy for Chromophore and Functional Group Analysis

UV-Visible (UV-Vis) spectroscopy is a widely used method for the quantitative analysis of Chlorpromazine HCl in pharmaceutical formulations. The method is based on the principle that the molecule absorbs light in the UV-visible range due to its chromophoric phenothiazine (B1677639) ring system. In standard analyses, Chlorpromazine HCl exhibits a maximum wavelength (λmax) of absorption around 314 nm. However, when complexed with a chromophoric agent like bromophenol blue, a new λmax can be generated at 413 nm for quantitative purposes. Derivative spectrophotometry can also be employed to enhance specificity and resolve overlapping spectra.

Infrared (IR) spectroscopy is used for the identification of functional groups within the Chlorpromazine HCl molecule. The IR spectrum provides a unique "fingerprint" characterized by absorption bands corresponding to the vibrations of specific chemical bonds. nist.govchemicalbook.com For Chlorpromazine HCl, the spectrum would show characteristic peaks for C-H stretching and bending, C-N stretching, C-S stretching, and aromatic C=C bonds, confirming the presence of the aliphatic side chain and the phenothiazine ring structure. nist.gov

Table 3: Spectroscopic Data for Chlorpromazine HCl

| Technique | Parameter | Finding |

|---|---|---|

| UV-Vis | Maximum Wavelength (λmax) | ~314 nm |

| λmax with Bromophenol Blue | 413 nm | |

| Linear Range (Derivative) | 0.4-3 µg/ml | |

| Mass Spec (LC-MS) | Ionization | Electrospray (ESI) researchgate.net |

| Characteristic Fragments (m/z) | 86.1, 58.07 (side chain) mdpi.com | |

| IR | State | Solid (KCl disc) nist.gov |

Hyphenated Techniques for Comprehensive Profiling (e.g., LC-MS, GC-MS)

Hyphenated techniques, which couple a separation method with a sensitive detection method, are the cornerstone of modern bioanalytical chemistry. For a compound like Chlorproethazine (B1204886) HCl, Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) provide the selectivity and sensitivity required for robust analysis in complex biological and environmental samples. ijsr.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS, particularly when combined with tandem mass spectrometry (LC-MS/MS), has become the primary technique for the quantification of antipsychotic drugs, including phenothiazines, in biological samples. ijsr.netresearchgate.net This is due to its high sensitivity, selectivity, and applicability to a wide range of compounds without the need for chemical derivatization. moca.net.ua The technique involves separating the analyte from the sample matrix using high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) before it is ionized and detected by a mass spectrometer.

Recent advances in LC-MS/MS allow for the accurate detection and quantification of phenothiazines at very low concentrations (pg-ng/mL levels) in plasma. ijsr.net A key advantage is the ability to simultaneously analyze a parent drug and its major metabolites. For instance, an LC-MS/MS method was developed to quantify chlorpromazine and its metabolites—7-hydroxychlorpromazine, N-monodesmethylchlorpromazine, and chlorpromazine sulfoxide—in microsomal enzymes to support metabolism research. nih.gov This method was successfully applied to study the biotransformation of the drug in human liver and, for the first time, in human placenta microsomes. nih.gov

Sample preparation is a critical step for successful LC-MS analysis. Common techniques include protein precipitation (PP), liquid-liquid extraction (LLE), and solid-phase extraction (SPE), which are used to remove interfering endogenous components from the matrix. ijsr.net One simple and robust method for analyzing 35 antipsychotics in human plasma used a simple protein precipitation step before analysis by a UPLC-MS/MS system.

The choice of ionization source is also crucial. Electrospray ionization (ESI) in the positive mode is commonly used for phenothiazine derivatives, as the nitrogen atoms in their side chains are readily protonated, leading to high ionization yields and low limits of detection. acs.orgacs.org

Interactive Data Table: LC-MS/MS Parameters for Phenothiazine Analysis

| Parameter | Details | Reference |

| Instrumentation | ACQUITY UPLC I-Class System with a Xevo TQ-S micro Mass Spectrometer | |

| Column | Aquity UPLC BEH C18, 1.7 µm (50 mm × 2.1 mm i.d.) | researchgate.net |

| Mobile Phase | 65% water with 1% formic acid and 35% acetonitrile | researchgate.net |

| Ionization Mode | Electrospray Positive Ionization (ESI+) | |

| Sample Preparation | Protein precipitation with MeOH:0.1M ZnSO4(aq) | |

| Lower Limit of Quantification | 0.5 ng/mL for Chlorpromazine | researchgate.net |

| Application | Simultaneous analysis of 35 antipsychotics in human plasma |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the analysis of phenothiazine derivatives. nih.govoup.com It offers high chromatographic resolution and is well-suited for volatile and thermally stable compounds. While some phenothiazines have limited volatility, GC-MS methods have been successfully developed for their determination, sometimes requiring a derivatization step to convert them into more volatile substances. moca.net.ua

A GC-MS/MS method using microextraction by packed sorbent (MEPS) was developed for the determination of seven antipsychotic drugs, including chlorpromazine, in human plasma. researchgate.net This method demonstrated good selectivity and sensitivity with a sample volume as low as 0.25 mL. researchgate.net The extraction efficiency for chlorpromazine was between 62% and 92%. researchgate.net GC-MS has also been applied to determine chlorpromazine in food samples, such as pork, demonstrating its versatility beyond biological fluids. nih.gov

Advanced Microfluidic and Nanotechnology-Based Analytical Platforms

Beyond conventional hyphenated techniques, significant research is focused on developing novel analytical platforms that offer advantages in speed, cost, portability, and throughput. capitalbiotechnology.com

Microfluidic Platforms

Microfluidics, the science of manipulating small volumes of fluids in channels with dimensions of tens to hundreds of micrometers, forms the basis of "lab-on-a-chip" technology. elveflow.com These devices integrate multiple laboratory functions onto a single chip, offering high throughput, high efficiency, low reagent consumption, and automation. capitalbiotechnology.com For pharmaceutical analysis, microfluidic platforms can be used for rapid drug screening, metabolism studies, and toxicity evaluations. whmicro.com

By replicating the physiological conditions of biological systems, microfluidic devices with cell culture chambers and integrated sensors allow for real-time monitoring of drug responses. elveflow.com This technology provides a more rapid and cost-effective alternative to traditional preclinical models for predicting the efficacy and toxicity of compounds like Chlorproethazine HCl. nih.gov While specific applications for Chlorproethazine HCl are still emerging, the combination of microfluidics with mass spectrometry is a promising avenue for shifting conventional analysis towards real-time monitoring. capitalbiotechnology.com

Nanotechnology-Based Analytical Platforms

Nanomaterials are increasingly being integrated into analytical systems to create highly sensitive and selective sensors for pharmaceutical compounds. mdpi.com

Colorimetric Nanosensors: Gold nanoparticles (AuNPs) have been used to develop simple and rapid colorimetric assays for phenothiazines. One method is based on the ability of chlorpromazine hydrochloride (CPZ) to reduce gold ions, leading to the formation of AuNPs. nih.govrsc.org The resulting AuNPs have a characteristic surface plasmon resonance band that can be detected by UV-vis spectrophotometry, and the color change is visible to the naked eye. nih.govrsc.org This assay enabled the quantification of CPZ with a detection limit of 0.06 μg mL−1. nih.govrsc.org

Resonance Light Scattering (RLS) Methods: Another approach utilizes the aggregation of AuNPs in the presence of phenothiazine drugs in an acidic medium. jfda-online.com This aggregation causes a significant enhancement in the RLS intensity, which can be measured to determine the drug concentration. This method proved to be highly sensitive for determining chlorpromazine hydrochloride, with a limit of detection of 1.0 ng/mL in human plasma and pharmaceutical samples. jfda-online.com

Electrochemical Nanosensors: The surface of electrodes can be modified with nanomaterials to enhance their electrocatalytic performance for drug detection. A sensor using flower-like zinc oxide (ZnO) nanorods supported on graphene oxide (GO) sheets and platinum (Pt) nanoparticles was developed for the highly sensitive detection of promethazine (B1679618) hydrochloride. researchgate.net Nanomaterial-based electrochemical sensors offer advantages such as low cost, high sensitivity, and potential for miniaturization. mdpi.com

Interactive Data Table: Nanotechnology-Based Detection of Phenothiazines

| Technique | Nanomaterial | Analyte | Limit of Detection (LOD) | Matrix | Reference |

| Colorimetric Assay | Gold Nanoparticles (AuNPs) | Chlorpromazine HCl | 0.06 µg/mL | Serum, Urine, Water | nih.govrsc.org |

| Resonance Light Scattering | Gold Nanoparticles (AuNPs) | Chlorpromazine HCl | 1.0 ng/mL | Human Plasma | jfda-online.com |

| Electrochemical Sensor | ZnO Nanorods/GO/Pt NPs | Promethazine HCl | 2.72 nM | Biological & Environmental Samples | researchgate.net |

These advanced platforms represent the future of pharmaceutical analysis, promising faster, more sensitive, and more accessible methods for the characterization and quantification of compounds like Chlorproethazine HCl in diverse research settings.

Computational and Theoretical Chemistry Studies of Chlorproethazinehcl

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Predictions

Quantum mechanical calculations are fundamental to modern chemistry, offering insights into the electronic distribution and energy of molecules. researchgate.net For phenothiazine (B1677639) derivatives like Chlorproethazine (B1204886), these calculations can elucidate the physicochemical properties that govern their biological activity. researchgate.net By modeling the molecule's orbitals and charge distribution, QM methods can predict its stability, reactivity, and potential interaction sites. researchgate.netmdpi.com

Density Functional Theory (DFT) and ab initio methods are the cornerstones of quantum chemical calculations for drug-like molecules. researchgate.net DFT, in particular, has become a popular and effective method for determining molecular stability and chemical reactivity. mdpi.com Methods like the B3LYP functional combined with basis sets such as 6-311++G(d,p) are commonly used to optimize the molecular geometry of phenothiazine derivatives and calculate key electronic properties. researchgate.netmdpi.com

These calculations yield important descriptors that predict the chemical reactivity of Chlorproethazine HCl. researchgate.net Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of molecular stability; a smaller gap suggests higher reactivity. frontiersin.org Other calculated descriptors, such as chemical potential (μ), hardness (η), and electrophilicity (ω), provide a quantitative basis for understanding the molecule's behavior in chemical reactions. mdpi.commdpi.com The molecular electrostatic potential (MESP) surface can also be determined, which visually identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting sites for intermolecular interactions. mdpi.com

| Descriptor | Symbol | Significance |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | Indicates the ability to donate an electron. |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Indicates the ability to accept an electron. |

| HOMO-LUMO Energy Gap | ΔE | Correlates with chemical reactivity and stability. |

| Chemical Hardness | η | Measures resistance to change in electron distribution. |

| Electronegativity | χ | Measures the power of an atom to attract electrons. |

| Electrophilicity Index | ω | Quantifies the global electrophilic nature of a molecule. |

Computational methods are extensively used to predict spectroscopic properties, which can aid in the structural confirmation of newly synthesized compounds. researchgate.netresearchgate.net For Chlorproethazine HCl, DFT calculations can provide theoretical Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectra that can be compared with experimental data.

The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed within a DFT framework to calculate the ¹H and ¹³C NMR chemical shifts. researchgate.net These theoretical predictions, when benchmarked against experimental spectra, can be invaluable for assigning the relative configuration of complex molecules. github.iofrontiersin.org Similarly, Time-Dependent DFT (TD-DFT) calculations can predict the electronic transitions of a molecule, corresponding to the absorption peaks in its UV-Vis spectrum. researchgate.net This analysis provides information on the molecule's chromophores and its photophysical properties. rsc.org For closely related compounds like chlorpromazine (B137089) hydrochloride, computational studies have been combined with solid-state NMR to gain deep insights into structure and dynamics. nih.gov

| Spectroscopic Technique | Computational Method | Predicted Parameter | Application |

|---|---|---|---|

| NMR | DFT/GIAO | Chemical Shifts (δ) in ppm | Structural elucidation and conformational analysis. |

| UV-Vis | TD-DFT | Maximum Absorption Wavelength (λmax) in nm | Analysis of electronic transitions and chromophores. |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand-Target Interactions

While quantum mechanics provides a static picture of a molecule's electronic properties, Molecular Dynamics (MD) simulations offer a dynamic view of its physical movements over time. researchgate.net MD simulations are a powerful computational method for studying the conformational changes and flexibility of biological molecules and their complexes. researchgate.netresearchgate.net For Chlorproethazine HCl, MD can reveal its conformational preferences in different environments and provide detailed atomic-level insights into its interactions with biological targets like proteins. researchgate.net

MD simulations are crucial for understanding the dynamic nature of a drug binding to its protein target. Following an initial prediction of the binding pose via molecular docking, MD simulations can be used to refine the complex and assess its stability over time. frontiersin.org A simulation typically places the protein-ligand complex in a box of water molecules with ions to mimic physiological conditions. researchgate.net

During the simulation, which can span from nanoseconds to microseconds, the movements of every atom are calculated, providing a trajectory of the complex's dynamic behavior. mdpi.com Analysis of this trajectory can reveal key information about the binding stability, such as the Root Mean Square Deviation (RMSD) of the ligand in the binding pocket and the Root Mean Square Fluctuation (RMSF) of protein residues. frontiersin.orgmdpi.com These simulations can confirm the stability of key interactions, such as hydrogen bonds and hydrophobic contacts, and can be used to calculate the binding free energy, offering a more accurate estimate of binding affinity than docking scores alone. frontiersin.orgnih.gov

| MD Simulation Analysis | Description | Insight Provided |

|---|---|---|

| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions between the simulated structure and a reference structure over time. | Assesses the stability of the ligand in the binding pocket and the overall protein structure. |

| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual residues around their average position. | Identifies flexible and rigid regions of the protein upon ligand binding. |

| Binding Free Energy Calculation (e.g., MM/GBSA) | Estimates the free energy of binding by combining molecular mechanics energies with solvation models. | Provides a quantitative measure of the binding affinity between the ligand and the protein. |

| Interaction Analysis | Monitors the formation and breakage of hydrogen bonds, hydrophobic contacts, and salt bridges over time. | Reveals the key interactions that stabilize the protein-ligand complex. |

For a drug to be effective, it often needs to cross cellular membranes. MD simulations are a valuable tool for studying the passive permeability of small molecules across a lipid bilayer. nih.govnih.gov Using techniques like umbrella sampling, researchers can simulate the process of Chlorproethazine HCl moving through a model cell membrane. This allows for the calculation of a potential of mean force (PMF) profile, which describes the energy landscape of the permeation process and can be used to estimate the permeability coefficient. nih.gov

Solvation studies are also critical, as the interaction of a drug with its solvent environment (typically water) dictates its solubility and conformational behavior. nih.gov MD simulations can be performed with explicit solvent models, where individual water molecules are simulated, or with implicit models that represent the solvent as a continuum. These studies help to understand how Chlorproethazine HCl is stabilized by its environment and how its conformation might change when moving from an aqueous environment to the hydrophobic core of a protein or membrane. nih.govchemrxiv.org

Docking and Virtual Screening Methodologies for Binding Site Prediction and Ligand Discovery

Molecular docking is a computational technique used to predict the preferred binding orientation of one molecule (a ligand) to another (a protein or receptor). mdpi.com This method is instrumental in structure-based drug design for predicting the binding mode and affinity of a compound like Chlorproethazine HCl to a specific biological target. researchgate.netnih.gov Docking algorithms sample a large number of possible conformations of the ligand within the protein's active site and use a scoring function to rank them, with lower scores typically indicating more favorable binding. mdpi.com Studies on phenothiazine derivatives have used docking to explore their interactions with targets like the BCL-2 protein and acetylcholinesterase. frontiersin.orgnih.gov

Virtual screening leverages docking on a massive scale. Instead of docking a single compound, large databases containing thousands or millions of molecules are computationally screened against a protein target to identify potential "hits." nih.govnih.gov This approach is a time- and cost-effective way to identify novel compounds that may bind to a target of interest. nih.govmdpi.com If a specific target for Chlorproethazine HCl were being investigated, virtual screening could be used to discover other molecules with similar or potentially better binding characteristics from extensive chemical libraries.

| Compound | Target Protein | Docking Score (kcal/mol) | Predicted Key Interactions |

|---|---|---|---|

| Chlorproethazine HCl | Hypothetical Target A | -9.5 | Hydrogen bond with Ser-120, Pi-Pi stacking with Phe-250 |

| Compound X (from virtual screen) | Hypothetical Target A | -10.2 | Hydrogen bond with Ser-120, Hydrophobic contact with Leu-245 |

| Compound Y (from virtual screen) | Hypothetical Target A | -8.9 | Pi-cation interaction with Arg-155 |

Development and Application of Machine Learning Models in Chemical Research

The application of machine learning (ML) in chemical research has accelerated the discovery and development of new molecules with desired properties. For phenothiazine derivatives, including by extension Chlorproethazine HCl, machine learning models offer a powerful tool for predicting various physicochemical and biological properties, thus reducing the reliance on time-consuming and costly experimental procedures. nih.gov These models are trained on datasets of molecules with known properties to learn the complex relationships between chemical structure and activity. nih.gov

Research in this area has focused on developing models to predict properties such as intestinal absorption, permeability, metabolism, and toxicity (ADMET). nih.gov Various machine learning algorithms, including artificial neural networks, support vector machines, random forests, and gradient boosting, have been employed for these predictions. nih.gov For instance, a study on predicting the pharmacokinetic and toxicity properties of small molecules utilized graph-based signatures to build their models.

While specific machine learning models for Chlorproethazine HCl are not extensively documented in publicly available literature, the methodologies applied to the broader class of phenothiazine and related heterocyclic compounds are directly relevant. These approaches typically involve the calculation of molecular descriptors that encode structural and chemical information. These descriptors are then used as input for the ML algorithms to predict a target property.

Table 1: Representative Machine Learning Models and Their Performance in Predicting Molecular Properties of Heterocyclic Compounds

| Model Type | Predicted Property | Performance Metric (R²) |

| Random Forest | Absorption | 0.85 |

| Support Vector Machine | Permeability | 0.78 |

| Gradient Boosting | Metabolism | 0.82 |

| Deep Neural Network | Toxicity | 0.91 |

This table presents hypothetical yet representative performance data for common machine learning models in predicting ADMET properties of drug-like molecules, illustrating the potential applicability to Chlorproethazine HCl.

In Silico Prediction of Chemical Reactivity and Metabolic Pathways

In silico methods, which are based on computational chemistry, provide profound insights into the chemical reactivity and potential metabolic fate of molecules like Chlorproethazine HCl. These computational approaches can predict sites of metabolism and identify potential reactive metabolites, which is crucial in the early stages of drug development.

Chemical Reactivity Prediction:

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in understanding the electronic structure and reactivity of phenothiazine derivatives. hakon-art.comrasayanjournal.co.in These methods can calculate a range of molecular properties and reactivity descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, ionization potential, electron affinity, and Fukui functions. hakon-art.comrasayanjournal.co.in These descriptors help in identifying the most probable sites for electrophilic, nucleophilic, and radical attacks on the molecule. hakon-art.com For the phenothiazine core, the nitrogen and sulfur atoms, as well as specific carbons on the aromatic rings, are often identified as key sites for chemical reactions. researchgate.net

Table 2: Quantum Chemical Reactivity Descriptors for a Phenothiazine Core Structure

| Descriptor | Value (arbitrary units) | Implication |

| HOMO Energy | -5.8 eV | Indicates electron-donating ability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 4.6 eV | Relates to chemical stability and reactivity |

| Ionization Potential | 6.2 eV | Energy required to remove an electron |

| Electron Affinity | 0.8 eV | Energy released upon gaining an electron |

Note: The values in this table are representative for a general phenothiazine structure and are intended to illustrate the types of data generated from quantum chemical calculations.

Metabolic Pathway Prediction:

The metabolic pathways of phenothiazines, particularly the closely related compound chlorpromazine, have been studied, and these findings can be extrapolated to predict the metabolism of Chlorproethazine HCl. nih.govnih.gov The primary metabolic transformations for phenothiazines occur via oxidation and N-dealkylation reactions, predominantly catalyzed by cytochrome P450 enzymes such as CYP2D6 and CYP1A2. nih.govnih.gov

Common metabolic reactions include:

S-oxidation: Oxidation of the sulfur atom in the phenothiazine ring to form a sulfoxide (B87167). researchgate.netresearchgate.net

Aromatic hydroxylation: Addition of a hydroxyl group to the aromatic rings. researchgate.netresearchgate.net

N-dealkylation: Removal of one or both of the ethyl groups from the side chain of Chlorproethazine HCl. researchgate.net

In silico metabolism prediction tools can simulate these transformations and predict the likelihood of different metabolites being formed. These predictions are based on models of enzyme-substrate interactions and known metabolic reactions for similar chemical structures. researchgate.net The formation of reactive intermediates, such as electrophilic iminoquinone species, has also been investigated for phenothiazines, as these can be involved in idiosyncratic toxicity. nih.gov

Table 3: Predicted Major Metabolic Reactions for Chlorproethazine

| Reaction Type | Position | Resulting Metabolite Type |

| S-Oxidation | Sulfur atom in the ring | Chlorproethazine sulfoxide |

| Aromatic Hydroxylation | Phenyl rings | Hydroxy-chlorproethazine |

| N-De-ethylation | Diethylamino group | N-desethyl-chlorproethazine |

| N-Oxidation | Nitrogen atom in the side chain | Chlorproethazine-N-oxide |

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies of Chlorproethazinehcl Analogs

Rational Design and Synthesis of Structure-Activity Probes

The rational design of Chlorproethazine (B1204886) analogs as structure-activity probes is a foundational step in understanding its mechanism of action. This process involves the systematic modification of the Chlorproethazine scaffold to investigate the impact of specific structural changes on biological activity. mdpi.comacs.org The synthesis of these probes allows researchers to explore the chemical space around the parent molecule. tandfonline.com

Key areas of modification on the phenothiazine (B1677639) scaffold include:

Position 2 of the Phenothiazine Ring: The substituent at this position is crucial for activity. slideshare.net In Chlorproethazine, this is a chloro group. Synthesizing analogs with different electron-withdrawing groups (e.g., -CF3) or electron-donating groups can significantly alter potency and receptor affinity. gpatindia.comnih.gov

The Alkyl Side Chain at Position N-10: Chlorproethazine possesses a 3-(N,N-diethylamino)propyl side chain. The length of this chain is critical; a three-carbon chain is generally considered optimal for neuroleptic activity. slideshare.netif-pan.krakow.pl Probes are synthesized by varying this chain length to determine its role in receptor binding. if-pan.krakow.pl

The Terminal Amine Group: The tertiary amine in the side chain is a key feature. slideshare.netslideshare.net Its basicity and steric bulk are important for interaction with target receptors. Analogs are created with primary, secondary, or different tertiary amine substitutions to probe these requirements. nih.gov

The synthesis of these analogs often follows established routes for phenothiazine derivatives, which may involve the cyclization of substituted diphenylamines or diphenyl sulfides. ubbcluj.ro For Chlorproethazine specifically, synthesis can be achieved through the alkylation of 2-chlorophenothiazine (B30676) with 3-chloro-1-diethylaminopropane. wikipedia.org These rationally designed probes are then used in biological assays to build a comprehensive SAR profile.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

QSAR modeling is a computational technique that seeks to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.compharmacophorejournal.com For Chlorproethazine and its analogs, QSAR studies are instrumental in predicting the biological activity of novel derivatives and in understanding the physicochemical properties that drive their effects. researchgate.netresearchgate.net

The first step in QSAR modeling is the selection and calculation of molecular descriptors. These are numerical values that describe the physicochemical properties of a molecule. For phenothiazines like Chlorproethazine, a variety of descriptors are employed: ubbcluj.roresearchgate.net

Electronic Descriptors: These describe the electronic properties of the molecule, such as the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), dipole moment, and atomic charges. researchgate.networldwidejournals.com These are crucial for understanding how the molecule interacts with the electronic environment of a receptor.

Hydrophobic Descriptors: Lipophilicity, often expressed as LogP, is a key factor in how a drug crosses biological membranes and binds to hydrophobic pockets in receptors. researchgate.netresearchgate.net